

An In-Depth Technical Guide to 3',5'-Dimethyl-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3',5'-Dimethyl-4'-methoxyacetophenone
Cat. No.:	B1363595

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3',5'-Dimethyl-4'-methoxyacetophenone**, a substituted aromatic ketone with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This document delineates its chemical and physical properties, provides detailed protocols for its synthesis and characterization, and explores its current and potential applications in drug discovery and materials science. Emphasis is placed on the practical application of this compound, supported by established experimental data and methodologies, to empower researchers in their scientific endeavors.

Introduction

Substituted acetophenones are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules and functional materials.^{[1][2]} Their inherent chemical reactivity, stemming from the presence of a carbonyl group and a modifiable aromatic ring, allows for diverse synthetic transformations. **3',5'-Dimethyl-4'-methoxyacetophenone**, in particular, presents a unique substitution pattern that offers both steric and electronic advantages in the design of novel chemical entities. The methoxy group acts as an electron-donating group, activating the aromatic ring for electrophilic substitution, while the flanking methyl groups provide steric hindrance that can direct reactions

to specific positions and enhance the stability of the resulting compounds. This guide aims to be an essential resource for professionals requiring a deep technical understanding of this valuable chemical intermediate.

Chemical and Physical Properties

CAS Number: 60609-65-6

IUPAC Name: 1-(4-methoxy-3,5-dimethylphenyl)ethanone

Synonyms: 4-Acetyl-2,6-dimethylanisole

Physical and Chemical Data

The physical and chemical properties of **3',5'-Dimethyl-4'-methoxyacetophenone** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ O ₂	[3]
Molecular Weight	178.23 g/mol	[3]
Appearance	Colorless to pale yellow liquid or solid	[4]
Melting Point	47-48 °C	
Boiling Point	109 °C at 0.1 mmHg	
Solubility	Soluble in organic solvents such as ethanol and ether; limited solubility in water.	[4]

Spectroscopic Data

While experimental spectra for **3',5'-Dimethyl-4'-methoxyacetophenone** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR (predicted):

- Aromatic protons (2H): A singlet is expected in the aromatic region (δ 7.0-8.0 ppm).
- Methoxy protons (3H): A sharp singlet is anticipated around δ 3.8-4.0 ppm.
- Acetyl protons (3H): A singlet corresponding to the methyl ketone will likely appear at δ 2.4-2.6 ppm.
- Aromatic methyl protons (6H): A singlet for the two equivalent methyl groups on the aromatic ring is expected around δ 2.2-2.4 ppm.

¹³C NMR (predicted):

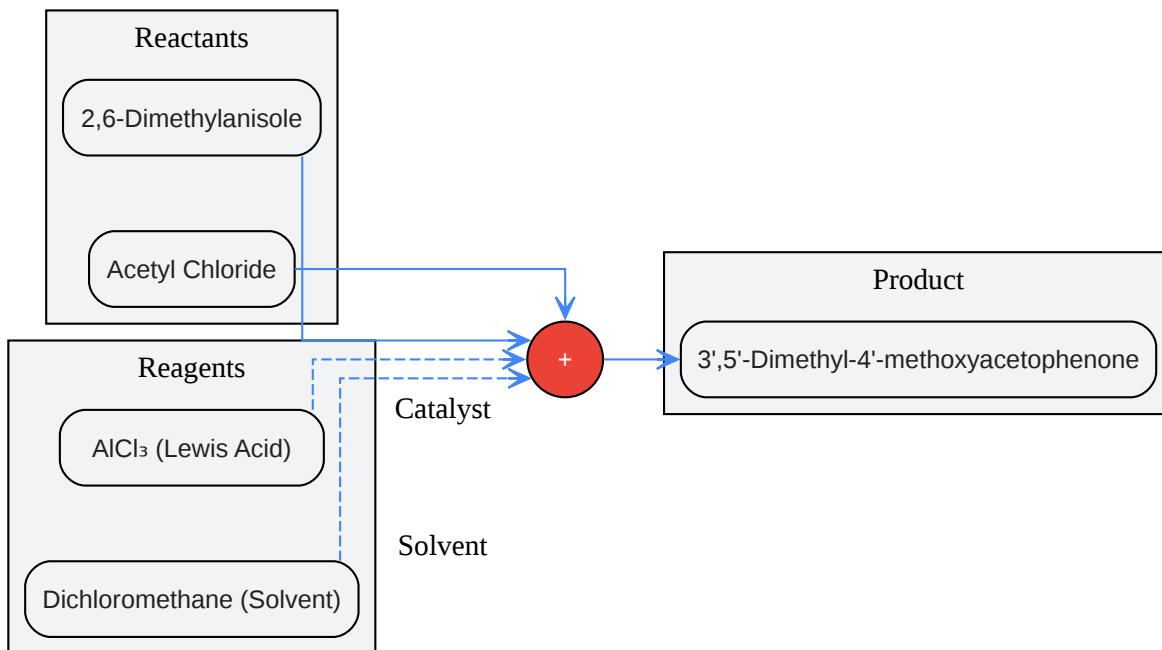
- Carbonyl carbon: The ketone carbonyl carbon should appear significantly downfield, in the range of δ 195-200 ppm.
- Aromatic carbons: Signals for the aromatic carbons are expected between δ 110-160 ppm. The carbon bearing the methoxy group will be the most deshielded.
- Methoxy carbon: The carbon of the methoxy group should resonate around δ 55-60 ppm.
- Acetyl methyl carbon: The methyl carbon of the acetyl group is anticipated in the range of δ 25-30 ppm.
- Aromatic methyl carbons: The carbons of the two aromatic methyl groups are expected to appear at approximately δ 15-20 ppm.

Infrared (IR) Spectroscopy (predicted):

- C=O stretch: A strong absorption band characteristic of the ketone carbonyl group is expected around 1670-1690 cm^{-1} .
- C-O stretch (aromatic ether): A distinct band for the aryl-alkyl ether linkage should be present in the region of 1200-1275 cm^{-1} .
- C-H stretches (aromatic and aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} , while aliphatic C-H stretches will appear just below 3000 cm^{-1} .

- Aromatic C=C stretches: Multiple bands in the 1450-1600 cm^{-1} region will indicate the presence of the aromatic ring.

Mass Spectrometry (predicted):


- Molecular Ion (M^+): The mass spectrum should show a molecular ion peak at $\text{m/z} = 178$.
- Major Fragmentation: A prominent peak is expected at $\text{m/z} = 163$, corresponding to the loss of a methyl group ($[\text{M}-15]^+$) from the acetyl moiety, forming a stable acylium ion.

Synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone

The most common and efficient method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an activated aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst.

Reaction Scheme

The synthesis of **3',5'-Dimethyl-4'-methoxyacetophenone** is achieved through the Friedel-Crafts acylation of 2,6-dimethylanisole with an acylating agent such as acetyl chloride or acetic anhydride. Aluminum chloride (AlCl_3) is a commonly used Lewis acid catalyst for this transformation.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3',5'-Dimethyl-4'-methoxyacetophenone** via Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of activated aromatic compounds.^[5]

Materials:

- 2,6-Dimethylanisole
- Acetyl chloride (or acetic anhydride)
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous

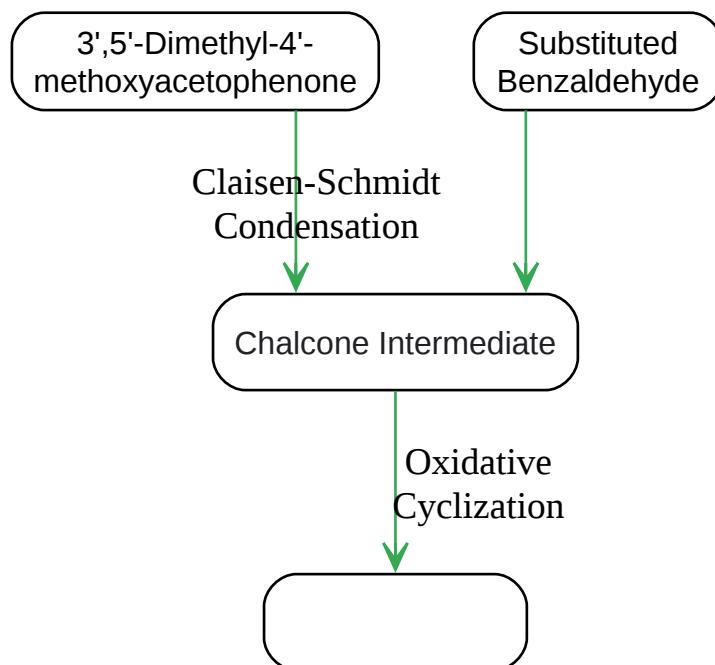
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Addition funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
- **Catalyst Suspension:** To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.
- **Acylium Ion Formation:** Cool the suspension in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel. The formation of the acylium ion electrophile will occur.
- **Addition of Substrate:** To the cold reaction mixture, add a solution of 2,6-dimethylanisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel. Maintain the temperature at 0-5 °C during the addition.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
- Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
- Purification: The crude **3',5'-Dimethyl-4'-methoxyacetophenone** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Applications in Research and Development


Substituted acetophenones, including **3',5'-Dimethyl-4'-methoxyacetophenone**, are valuable precursors in the synthesis of a variety of important organic molecules.

Medicinal Chemistry

The acetophenone scaffold is present in numerous pharmacologically active compounds. The unique substitution pattern of **3',5'-Dimethyl-4'-methoxyacetophenone** makes it an attractive starting material for the synthesis of novel drug candidates.

- Flavonoid Synthesis: This compound is an ideal precursor for the synthesis of flavonoids, a class of natural products known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.^[2] The synthesis typically begins with a

Claisen-Schmidt condensation to form a chalcone, which can then be cyclized to the flavonoid core.

[Click to download full resolution via product page](#)

Caption: General synthetic pathway to flavonoids from **3',5'-Dimethyl-4'-methoxyacetophenone**.

- Heterocyclic Chemistry: The acetyl group can be readily transformed into other functional groups, enabling the construction of various heterocyclic ring systems that are prevalent in pharmaceuticals.

Agrochemicals

The structural motifs found in **3',5'-Dimethyl-4'-methoxyacetophenone** are also relevant in the design of new herbicides and pesticides. Its derivatives can be screened for biological activity against various agricultural pests and weeds.[1]

Materials Science

Aromatic ketones can be utilized as photoinitiators in polymerization processes and as building blocks for the synthesis of specialty polymers and liquid crystals. The specific substitution

pattern of this molecule can influence the properties of the resulting materials.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling **3',5'-Dimethyl-4'-methoxyacetophenone** and the reagents used in its synthesis.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Ventilation: All manipulations should be performed in a well-ventilated fume hood.
- Inhalation: Avoid inhaling dust, fumes, or vapors.
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Reactivity: The synthesis involves corrosive and water-sensitive reagents like aluminum chloride and acetyl chloride. Handle with extreme care and under anhydrous conditions. The quenching step is exothermic and should be performed cautiously.

Conclusion

3',5'-Dimethyl-4'-methoxyacetophenone is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its unique structural features make it an attractive starting material for the synthesis of complex organic molecules, particularly in the realm of medicinal and agrochemical discovery. This technical guide provides a solid foundation of its properties, a reliable synthetic protocol, and an overview of its potential applications, thereby serving as a practical resource for researchers aiming to leverage this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vinatiorganics.com [vinatiorganics.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- [webbook.nist.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3',5'-Dimethyl-4'-methoxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1363595#3-5-dimethyl-4-methoxyacetophenone-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com